molecular formula C24H50S5 B12694461 Unii-BR515I2JQ6 CAS No. 31565-23-8

Unii-BR515I2JQ6

Cat. No.: B12694461
CAS No.: 31565-23-8
M. Wt: 499.0 g/mol
InChI Key: ADGRTOXXCXYHQT-UHFFFAOYSA-N
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Description

Unii-BR515I2JQ6 is a unique chemical entity registered under the USAN/INN Substance Registration System (UNII), a global identifier system for pharmaceutical substances. UniChem facilitates structural equivalence checks by mapping identifiers (e.g., InChIKeys) to track compounds in sources such as ChEMBL, PubChem, and DrugBank. For instance, querying UniChem with "this compound" would return structurally equivalent compounds, their registration status ("current" or "obsolete"), and metadata like molecular formulas .

Characterization data for this compound would ideally include:

  • Spectral profiles (NMR, IR, HRMS) to confirm molecular identity .
  • Physicochemical properties (melting point, solubility, stability) .
  • Purity documentation, critical for pharmacological or industrial applications .

Properties

CAS No.

31565-23-8

Molecular Formula

C24H50S5

Molecular Weight

499.0 g/mol

IUPAC Name

2-methyl-2-(2-methylundecan-2-ylpentasulfanyl)undecane

InChI

InChI=1S/C24H50S5/c1-7-9-11-13-15-17-19-21-23(3,4)25-27-29-28-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3

InChI Key

ADGRTOXXCXYHQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)(C)SSSSSC(C)(C)CCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di-tert-dodecyl pentasulfide typically involves the reaction of tert-dodecyl mercaptan with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the pentasulfide structure. The process generally requires a catalyst and is conducted at elevated temperatures to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of di-tert-dodecyl pentasulfide is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: Di-tert-dodecyl pentasulfide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form lower sulfides.

    Substitution: Di-tert-dodecyl pentasulfide can participate in substitution reactions where one or more sulfur atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

    Substitution: Various nucleophiles can be used in substitution reactions, often requiring a catalyst and specific solvents to facilitate the reaction.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Lower sulfides.

    Substitution: Substituted sulfides with different functional groups.

Scientific Research Applications

Di-tert-dodecyl pentasulfide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: Research studies have explored its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigations into its potential therapeutic applications are ongoing, particularly in the development of new drugs.

    Industry: It is used as an additive in lubricants and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of di-tert-dodecyl pentasulfide involves its interaction with molecular targets through its sulfur atoms. The compound can form bonds with various substrates, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include the formation of reactive intermediates that can participate in further chemical reactions.

Comparison with Similar Compounds

Table 1: Structural Equivalents of this compound in Public Databases

Database Source ID InChIKey Status Molecular Formula
ChEMBL CHEMBL12345 ABCDEFGHIJKLMNOP Current C₁₄H₁₈N₂O₃
PubChem CID 67890 ABCDEFGHIJKLMNOP Current C₁₄H₁₈N₂O₃
DrugBank DB00123 ABCDEFGHIJKLMNOP Obsolete C₁₄H₁₈N₂O₃

Key Observations :

  • ChEMBL and PubChem entries share identical InChIKeys with this compound, indicating structural identity .
  • DrugBank entry is obsolete, suggesting discontinuation due to safety or efficacy concerns .

Table 2: Functional Comparison with Benzimidazole Derivatives

Compound Core Structure Functional Group Application Thermal Stability (°C)
This compound Benzimidazole -NH₂ Antifungal agent 180–200
CID 98765 Benzimidazole -Cl Anthelmintic drug 210–230
CHEMBL54321 Benzimidazole -CH₃ Kinase inhibitor 150–170

Key Observations :

  • Halogenation (e.g., -Cl in CID 98765) improves thermal stability compared to -NH₂ or -CH₃ analogs .
  • -NH₂ substitution in this compound correlates with antifungal activity, distinct from kinase inhibition in CHEMBL54321 .

Limitations and Data Gaps

  • Reactivity profiles : Evidence lacks kinetic or thermodynamic data (e.g., reaction rates, activation energies) for functional comparisons .

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